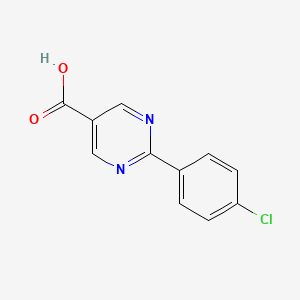

2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid

Description

The exact mass of the compound 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZDFCOGTAHKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424612 | |

| Record name | 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878691-37-3 | |

| Record name | 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-CHLOROPHENYL)-5-PYRIMIDINECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)pyrimidine-5-carboxylic Acid

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug development.[1] The presented synthesis is structured in three key stages, each discussed with in-depth procedural details, mechanistic insights, and critical parameters for successful execution. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a practical and scientifically grounded approach to the synthesis of this important pyrimidine derivative.

Introduction

Pyrimidine-5-carboxylic acid derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] The strategic incorporation of a 4-chlorophenyl substituent at the 2-position of the pyrimidine ring can enhance lipophilicity and modulate interactions with biological targets, making 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid a valuable scaffold for drug discovery.[1] This guide details a robust and reproducible synthetic route, commencing from readily available starting materials.

Overall Synthesis Pathway

The synthesis of 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid is efficiently achieved through a three-step sequence:

-

Formation of 4-chlorobenzamidine hydrochloride via the Pinner reaction of 4-chlorobenzonitrile.

-

Construction of the pyrimidine ring through condensation of 4-chlorobenzamidine hydrochloride with a suitable three-carbon synthon to yield ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate.

-

Hydrolysis of the ester to afford the final product, 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid.

Caption: Overall three-step synthesis pathway for 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid.

Part 1: Synthesis of 4-Chlorobenzamidine Hydrochloride via Pinner Reaction

The initial step involves the preparation of the crucial amidine intermediate. The Pinner reaction provides a classical and reliable method for converting nitriles to amidines.[2]

Causality Behind Experimental Choices

The Pinner reaction proceeds through the formation of an imidate salt (Pinner salt) by the acid-catalyzed addition of an alcohol to a nitrile.[2][3] Anhydrous conditions are critical to prevent the hydrolysis of the imidate intermediate to an ester.[2] Gaseous hydrogen chloride is the preferred acid catalyst as it maintains anhydrous conditions and drives the reaction towards the formation of the Pinner salt. Subsequent treatment with ammonia or an amine converts the Pinner salt to the desired amidine.[2]

Experimental Protocol

Materials:

-

4-Chlorobenzonitrile

-

Anhydrous Ethanol

-

Hydrogen Chloride gas

-

Ammonia gas

-

Ammonium Carbonate

-

Ethyl Acetate

Procedure:

-

Charge a reaction vessel with anhydrous ethanol and cool to 0-5 °C.

-

Bubble dry hydrogen chloride gas through the ethanol until saturation is achieved.

-

Add 4-chlorobenzonitrile (1.0 eq) portion-wise to the ethanolic HCl solution while maintaining the temperature at 0-5 °C.

-

Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by the disappearance of the nitrile peak in IR spectroscopy.

-

Upon completion, cool the reaction mixture back to 0-5 °C and purge with ammonia gas until a pH ≥ 8 is reached.

-

Add ammonium carbonate (3.5-4.0 eq) to the basified reaction mixture and stir at 30 °C for 8-12 hours.

-

Filter the reaction mixture to remove inorganic salts and wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue can be purified by recrystallization from a mixture of ethanol and ethyl acetate to afford 4-chlorobenzamidine hydrochloride as a white solid.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characterization |

| 4-Chlorobenzamidine hydrochloride | C₇H₈Cl₂N₂ | 191.06 | 205-208 | ¹H NMR, ¹³C NMR, IR |

Part 2: Synthesis of Ethyl 2-(4-Chlorophenyl)pyrimidine-5-carboxylate

This step constitutes the core of the synthesis, where the pyrimidine ring is constructed. A highly efficient method involves the condensation of the prepared 4-chlorobenzamidine hydrochloride with a suitable C3 synthon, such as the sodium salt of ethyl 2-formyl-3-oxopropanoate (sodium ethoxymethylenemalonate).

Causality Behind Experimental Choices

This reaction is a variation of the classic pyrimidine synthesis which involves the condensation of an amidine with a β-dicarbonyl compound or its equivalent.[4] The use of a pre-formed enolate salt of the C3 synthon provides a regioselective and high-yielding route to the desired 2,5-disubstituted pyrimidine. The reaction is typically carried out in a polar aprotic solvent like DMF to ensure the solubility of the reactants.

Experimental Protocol

Materials:

-

4-Chlorobenzamidine hydrochloride

-

Sodium salt of ethyl 2-formyl-3-oxopropanoate

-

Dimethylformamide (DMF)

-

Sodium Methoxide (optional, for in-situ generation of the free amidine)

Procedure:

-

To a stirred solution of 4-chlorobenzamidine hydrochloride (1.0 eq) in anhydrous DMF, add sodium methoxide (1.0 eq) at room temperature to generate the free amidine in situ.

-

Add the sodium salt of ethyl 2-formyl-3-oxopropanoate (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol to yield ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate as a solid.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characterization |

| Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate | C₁₃H₁₁ClN₂O₂ | 262.70 | 118-120 | ¹H NMR, ¹³C NMR, MS |

¹H NMR (400 MHz, CDCl₃): δ 9.25 (s, 2H, pyrimidine-H), 8.45 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). ¹³C NMR (100 MHz, CDCl₃): δ 164.5, 161.0, 158.0, 138.0, 135.5, 130.0, 129.0, 118.0, 61.5, 14.0.

Caption: Condensation reaction for the formation of the pyrimidine ring.

Part 3: Hydrolysis of Ethyl 2-(4-Chlorophenyl)pyrimidine-5-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.

Causality Behind Experimental Choices

Saponification, or base-mediated hydrolysis, is a common and effective method for converting esters to carboxylic acids. Sodium hydroxide is a readily available and inexpensive base that effectively drives the reaction to completion. A co-solvent system of water and ethanol is often used to ensure the solubility of both the ester starting material and the sodium salt of the carboxylic acid intermediate. Acidification in the final work-up step protonates the carboxylate to yield the desired carboxylic acid.

Experimental Protocol

Materials:

-

Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl)

Procedure:

-

Dissolve ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characterization |

| 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid | C₁₁H₇ClN₂O₂ | 234.64 | >250 (decomposes) | ¹H NMR, ¹³C NMR, IR, MS |

¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, -COOH), 9.20 (s, 2H, pyrimidine-H), 8.40 (d, J = 8.5 Hz, 2H, Ar-H), 7.60 (d, J = 8.5 Hz, 2H, Ar-H). ¹³C NMR (100 MHz, DMSO-d₆): δ 166.0, 162.0, 159.0, 137.0, 136.0, 130.5, 129.0, 120.0.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and well-documented method for the preparation of 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and development programs. The use of established reactions such as the Pinner synthesis and classical pyrimidine ring formation ensures the robustness and scalability of this route.

References

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC. Available at: [Link]

-

Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. Available at: [Link]

-

Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor - PMC. Available at: [Link]

-

Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate - MDPI. Available at: [Link]

-

Pinner Reaction - SynArchive. Available at: [Link]

-

Ethyl 2-[p-chlorobenzylthio]-4-hydroxy-5-pyrimidinecarboxylate - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

ETHYL-2-METHYL-6-(4-CHLOROPHENYL)-PYRIDINE-3-CARBOXYLATE - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed. Available at: [Link]

-

Figure S29. 13 C NMR spectrum of 2,4,6-tri(4-chlorophenyl)pyridine (5b). - ResearchGate. Available at: [Link]

-

Process Optimization of 4-Hydroxyl-2-(methylsulfanyl)-pyrimidine-5-carboxylic Acid Ethyl Ester Synthesis. Available at: [Link]

-

Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - ResearchGate. Available at: [Link]

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. Available at: [Link]

-

1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10 - ResearchGate. Available at: [Link]

- US6162916A - Process for the preparation of pyrimidine compounds - Google Patents.

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication - ACD/Labs. Available at: [Link]

-

Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - MDPI. Available at: [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - NIH. Available at: [Link]

- US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents.

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available at: [Link]

-

Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)pyrimidine-5-carboxylic Acid

Abstract

2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its utility as a scaffold for developing novel therapeutic agents hinges on a thorough understanding of its fundamental physicochemical properties.[1] These properties—including aqueous solubility, acidity (pKa), and lipophilicity (LogP)—govern the compound's behavior in biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive analysis of the key physicochemical characteristics of 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid, offers detailed, field-proven experimental protocols for their determination, and explains the causal relationships between these properties and their implications for research and drug development.

Compound Identification and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid is an aromatic compound featuring a central pyrimidine ring substituted with a 4-chlorophenyl group at the 2-position and a carboxylic acid at the 5-position.[1] This specific arrangement of functional groups is critical, as it establishes a delicate interplay between hydrophobic and hydrophilic regions, directly influencing the molecule's overall physicochemical profile.

Table 1: Compound Identification | Identifier | Value | Source | | :--- | :--- | :--- | | CAS Number | 878691-37-3 |[1] | | Molecular Formula | C₁₁H₇ClN₂O₂ | | | Molecular Weight | 234.64 g/mol |[1] | | InChI Key | CYZDFCOGTAHKJY-UHFFFAOYSA-N |[1] | | Canonical SMILES | C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)Cl | | | Chemical Structure |

| |Summary of Physicochemical Properties

A quantitative understanding of a compound's properties is essential for predictive modeling and experimental design. It should be noted that while this compound is available commercially for research purposes, comprehensive, experimentally-derived data is not always published by suppliers. Therefore, the values presented below are a combination of theoretically predicted data and expected ranges based on its chemical structure. The subsequent sections provide robust protocols for the empirical determination of these critical parameters.

Table 2: Key Physicochemical Properties

| Property | Value (Predicted/Expected) | Implication in Drug Development |

|---|---|---|

| Aqueous Solubility | Low in neutral water; increases significantly at pH > pKa. | Affects formulation, dissolution, and bioavailability. |

| pKa | ~3.5 - 4.5 (Carboxylic Acid) | Governs ionization state, solubility, and receptor interaction at physiological pH. |

| LogP (Octanol/Water) | ~2.5 - 3.5 | Indicates lipophilicity; crucial for membrane permeability and ADME properties. |

| Melting Point | Not available. Expected to be a high-melting solid. | Important for purity assessment and formulation considerations. |

In-Depth Physicochemical Analysis

Aqueous Solubility

The solubility of 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid is fundamentally pH-dependent, a direct consequence of its carboxylic acid moiety.

-

At Neutral or Acidic pH (pH < pKa): The carboxylic acid group remains largely protonated (-COOH). In this neutral form, the molecule's solubility is dominated by the large, hydrophobic 4-chlorophenyl and pyrimidine ring systems, leading to poor aqueous solubility.

-

At Basic pH (pH > pKa): The carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This introduction of a formal charge dramatically increases the molecule's polarity and its ability to form favorable ion-dipole interactions with water, thereby significantly enhancing its aqueous solubility.[2]

This pH-dependent behavior is a critical consideration for oral drug delivery. The compound will exhibit low solubility in the acidic environment of the stomach but will become more soluble in the more neutral environment of the small intestine, where most drug absorption occurs.

Acid-Base Properties (pKa)

The pKa, or acid dissociation constant, is the pH at which the compound exists in a 50:50 equilibrium between its protonated (acidic) and deprotonated (conjugate base) forms.

-

Primary Acidic Center: The most significant contributor to the compound's acidic nature is the carboxylic acid group. Its pKa is influenced by the electron-withdrawing nature of the adjacent pyrimidine ring, which helps stabilize the carboxylate anion, typically resulting in a pKa value in the range of 3.5 to 4.5.

-

Basic Centers: The two nitrogen atoms in the pyrimidine ring are weakly basic. However, their basicity is significantly reduced by the electron-withdrawing effects of the attached chlorophenyl and carboxylic acid groups. Their pKa values will be very low, and they will remain largely unprotonated at physiological pH.

Determining the precise pKa is paramount, as the ionization state of a drug molecule affects its solubility, membrane permeability, and binding affinity to its biological target.[3]

Lipophilicity (LogP)

Lipophilicity, quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water, measures the balance between a molecule's hydrophilicity and hydrophobicity.[4][5]

-

Hydrophobic Contributors: The 4-chlorophenyl group is the primary driver of lipophilicity. The chlorine atom further enhances this property compared to an unsubstituted phenyl ring.

-

Hydrophilic Contributors: The carboxylic acid group and the pyrimidine nitrogens contribute polarity and hydrogen bonding capabilities, which favor partitioning into the aqueous phase.

The LogP value for this compound is expected to be moderately high, suggesting good potential for crossing biological membranes. However, excessive lipophilicity (LogP > 5) can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. Therefore, achieving an optimal LogP is a key goal in drug design.[5]

Experimental Determination of Physicochemical Properties

The following protocols describe standard, reliable methods for the empirical determination of the core physicochemical properties.

Interrelationship of Physicochemical Properties

The diagram below illustrates the interconnected nature of the core physicochemical properties and their collective impact on the suitability of a compound for drug development. Understanding one property often provides insight into another, guiding a logical workflow for characterization.

Caption: Experimental workflow for determining aqueous solubility via the shake-flask method.

Methodology:

-

Buffer Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4). Pre-saturating the buffer with the organic solvent used for the analytical standard stock (if any) is crucial to prevent solvent effects on solubility.

-

Sample Preparation: Add an excess amount of solid 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid to a known volume of the buffer in a sealed glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation was achieved.

-

Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Prepare a calibration curve using standards of known concentrations. Dilute the saturated supernatant and analyze its concentration using a validated analytical method, such as reverse-phase HPLC with UV detection. [6][7]6. Reporting: The determined concentration represents the aqueous solubility of the compound at that specific pH and temperature.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa. [8]It works by monitoring the change in pH of a solution of the analyte as a titrant (a strong base) is added incrementally. The pKa is determined from the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal. [3]

Caption: Workflow for pKa determination using potentiometric titration.

Methodology:

-

System Setup: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01). [3]2. Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of purified water. If solubility is low, a co-solvent like methanol or DMSO may be used, but the resulting "apparent pKa" must be reported with the solvent composition. The solution should be purged with an inert gas (e.g., nitrogen) to remove dissolved CO₂, which can interfere with the titration of the weak acid. [8]3. Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. [3]4. Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The equivalence point is the inflection point of the curve, which can be precisely located by finding the maximum of the first derivative of the plot (ΔpH/ΔV).

-

pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point). [3]Perform at least three replicate titrations to ensure reproducibility. [3]

Protocol for LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most accepted technique for LogP determination. [4]It directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and water, providing a direct measure of its lipophilicity.

Caption: Workflow for LogP determination using the shake-flask method.

Methodology:

-

Solvent Preparation: Pre-saturate the n-octanol with water and the water (typically a pH 7.4 buffer) with n-octanol by mixing them vigorously and allowing the layers to separate. This step is critical to prevent volume changes during the experiment. [9]2. Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration that allows for accurate quantification in both phases after partitioning.

-

Partitioning: In a suitable vessel, combine a known volume of the aqueous solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Seal the vessel and shake it for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached. Afterwards, allow the layers to fully separate, often aided by centrifugation.

-

Analysis: Carefully sample both the aqueous and the n-octanol layers. Quantify the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this ratio: LogP = log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ). [5]

Conclusion

2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid possesses a molecular architecture that results in a distinct and functionally important set of physicochemical properties. Its pH-dependent aqueous solubility, moderate acidity driven by the carboxylic acid group, and significant lipophilicity imparted by the chlorophenyl moiety are defining characteristics. These properties are not independent variables but are deeply interconnected, collectively shaping the compound's behavior in both chemical and biological systems. For researchers in drug discovery, a precise, empirical determination of these properties using the standardized protocols outlined herein is not merely a characterization exercise; it is an essential prerequisite for rational drug design, enabling the optimization of formulation, bioavailability, and ultimately, therapeutic efficacy.

References

- BenchChem. (n.d.). 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid | 878691-37-3.

- Sigma-Aldrich. (n.d.). 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde DiscoveryCPR 928713-84-2.

- Sigma-Aldrich. (n.d.). 2-(4-CHLOROPHENYL)-5-PYRIMIDINECARBOXYLIC ACID AldrichCPR.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Unknown Source. (n.d.).

- Unknown Source. (n.d.).

- Unknown Source. (n.d.). Lab Report for Carboxylic Acid Unknown: Pandemic-Modified.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.

- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

- YouTube. (2021). Solubility of Carboxylic Acids N5.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.

- PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

- PubMed. (n.d.). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

Sources

- 1. benchchem.com [benchchem.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 5. acdlabs.com [acdlabs.com]

- 6. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 7. helixchrom.com [helixchrom.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. agilent.com [agilent.com]

An In-depth Technical Guide to 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid, a halogenated aromatic heterocyclic compound, has emerged as a significant scaffold in medicinal chemistry and materials science.[1] Its structural architecture, featuring a pyrimidine core linked to a 4-chlorophenyl group and a carboxylic acid moiety, provides a versatile platform for developing novel therapeutic agents and functional materials.[1] This guide offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications and structure-activity relationships, designed to equip researchers with the knowledge required for its effective utilization.

Compound Identification and Physicochemical Properties

A clear identification of the target compound is paramount for any research endeavor. The key identifiers and physicochemical properties of 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid are summarized below.

| Property | Value | Source |

| CAS Number | 878691-37-3 | [1][2] |

| Molecular Formula | C₁₁H₇ClN₂O₂ | [2] |

| Molecular Weight | 234.64 g/mol | [1][2] |

| InChI Key | CYZDFCOGTAHKJY-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Melting Point | Not explicitly reported; related compound 2-phenylpyrimidine-5-carboxylic acid melts at 282-284 °C | [3] |

| Solubility | Predicted to be soluble in polar aprotic solvents like DMF and DMSO | [1] |

Synthesis and Purification

The synthesis of 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid can be approached through several routes, with the most common being the construction of the pyrimidine ring followed by functional group manipulations. A general and efficient method involves the condensation of an amidine with a suitable three-carbon electrophile, followed by hydrolysis of an ester precursor.

General Synthesis Workflow

The synthesis can be logically broken down into two main stages: the formation of the core heterocyclic structure and the final hydrolysis to yield the carboxylic acid.

Caption: General two-stage synthesis workflow for the target compound.

Detailed Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid

This protocol is a representative method adapted from general procedures for the synthesis of 2-substituted pyrimidine-5-carboxylic esters and their subsequent hydrolysis.[1][4]

Materials:

-

Methyl 3,3-dimethoxypropionate

-

Methyl formate

-

Sodium hydride (60% dispersion in mineral oil)

-

4-Chlorobenzamidine hydrochloride

-

Sodium methoxide

-

Methanol

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

Part 1: Synthesis of Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate

-

Preparation of the enol salt: In a nitrogen-purged flask, suspend sodium hydride in anhydrous diethyl ether. Add a solution of methyl 3,3-dimethoxypropionate and methyl formate dropwise at 0°C. Allow the mixture to warm to room temperature and stir overnight. The resulting precipitate, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, is filtered, washed with ether, and dried under vacuum.

-

Condensation: In a separate flask, prepare a solution of 4-chlorobenzamidine from its hydrochloride salt by treatment with sodium methoxide in methanol.

-

Add the prepared enol salt from step 1 to the solution of 4-chlorobenzamidine. Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate.

Part 2: Hydrolysis to 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid

-

Hydrolysis: Dissolve the methyl ester from Part 1 in a mixture of methanol and water. Add a stoichiometric excess of sodium hydroxide (e.g., 2 molar equivalents) and stir at room temperature for 1-2 hours.[1]

-

Acidification: Monitor the reaction by TLC until the starting material is consumed. Cool the mixture in an ice bath and acidify to a pH of approximately 5 with dilute HCl.[1]

-

Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. The following techniques are standard for the characterization of 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Expected ¹H NMR signals would include singlets for the pyrimidine protons and doublets for the paradisubstituted phenyl ring protons.

-

Mass Spectrometry (MS): LCMS is employed to confirm the molecular weight. The expected m/z for the [M+H]⁺ ion is approximately 235.02.[1]

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the compound, which is typically expected to be >95% for research applications.[1] A C18 column with a mobile phase of acetonitrile and a phosphate buffer is a common setup for related structures.[5][6]

Applications in Drug Discovery and Development

The 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities.[1]

-

Anticancer Agents: Pyrimidine derivatives are known to target various kinases and other proteins involved in cancer progression.[7] The 4-chlorophenyl group can enhance lipophilicity, potentially improving cell permeability and interaction with hydrophobic pockets of target proteins.[1]

-

Anti-inflammatory Agents: The compound has shown potential as an anti-inflammatory agent.[1] Studies on related pyrimidine carboxylic acids have long established their potential as antiphlogistic agents.[1]

-

Antimicrobial Agents: The pyrimidine core is present in many antimicrobial drugs, and this scaffold is being explored for the development of new antifungal and antibacterial compounds.[1]

The mechanism of action generally involves the interaction of the molecule with specific enzymes or receptors, thereby modulating their activity.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of this class of compounds can be finely tuned by modifying the substituents on both the pyrimidine and phenyl rings.

Caption: Key positions for SAR studies on the 2-phenylpyrimidine-5-carboxylic acid scaffold.

Comparative Analysis of Analogs

| Compound | Key Differences from Topic Compound | Impact on Properties and Applications |

| 2-(4-Fluorophenyl)pyrimidine-5-carboxylic Acid | Fluorine is smaller and more electronegative than chlorine. | Reduces steric hindrance but increases polarity. This may alter binding affinity to biological targets.[1] |

| 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic Acid | The hydroxyl (-OH) group introduces hydrogen-bonding capability. | Improves solubility but can reduce stability under certain conditions. Useful for targeting hydrophilic binding sites.[1] |

| 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid | The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. | Enhances metabolic resistance and alters electronic properties, potentially leading to a longer half-life in pharmaceutical applications.[1] |

Conclusion

2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid is a valuable and versatile building block for scientific research, particularly in the realm of drug discovery. Its synthetic accessibility, coupled with the rich possibilities for structural modification, allows for the systematic exploration of structure-activity relationships. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a critical resource for researchers aiming to leverage this promising chemical entity in their work. As with all research chemicals, it is intended for laboratory use only and not for human or veterinary use.[1]

References

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- | SIELC Technologies. (2018, May 16). Retrieved January 18, 2026, from [Link]

-

Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022, April 5). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 391-397. Retrieved January 18, 2026, from [Link]

-

Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. (2023). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. (n.d.). -ORCA. Retrieved January 18, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

A-Z Guide to Structure Elucidation of 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid

Introduction: The Significance of Structural Certainty

In the realm of medicinal chemistry and materials science, 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid is a molecule of considerable interest. Its pyrimidine core is a prevalent scaffold in a multitude of biologically active compounds, and the strategic placement of a 4-chlorophenyl group and a carboxylic acid moiety suggests potential for diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The precise three-dimensional arrangement of atoms within this molecule dictates its physicochemical properties and its interactions with biological targets. Therefore, unambiguous structure elucidation is not merely an academic exercise but a critical prerequisite for its development as a therapeutic agent or advanced material.[1][2]

This in-depth technical guide provides a comprehensive, multi-technique approach to the structural characterization of 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid. We will move beyond a simple recitation of methods to provide a rationale for the selection of each technique, detailed experimental protocols, and an integrated interpretation of the resulting data. This guide is designed for researchers, scientists, and drug development professionals, offering a practical framework for achieving absolute structural confidence.

The Elucidation Workflow: A Symphony of Spectroscopies

The structural elucidation of a novel compound is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and only by combining these pieces can a complete and accurate picture emerge. Our approach is a synergistic one, leveraging the strengths of multiple spectroscopic and analytical methods.

Caption: A logical workflow for the structure elucidation of 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy is the cornerstone of structure elucidation for organic molecules in solution.[2] For 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid, ¹H and ¹³C NMR will provide critical information about the number and types of protons and carbons, their chemical environments, and their connectivity. Two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are then employed to piece together the molecular framework.

A. ¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Anticipated ¹H NMR Signals:

| Predicted Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Rationale |

| Pyrimidine H-4/H-6 | 8.5 - 9.5 | Singlet (or Doublet) | Protons on the electron-deficient pyrimidine ring are significantly deshielded. Depending on substitution, they may appear as singlets or couple with each other. |

| Chlorophenyl H | 7.4 - 8.2 | Doublets | Protons on the chlorophenyl ring will appear as two distinct doublets due to symmetry, characteristic of a para-substituted benzene ring. |

| Carboxylic Acid H | 10.0 - 13.0 | Broad Singlet | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Spectral Width: A range of approximately -2 to 16 ppm to encompass all expected signals.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

B. ¹³C NMR Spectroscopy: Defining the Carbon Framework

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Anticipated ¹³C NMR Signals:

| Predicted Carbon | Chemical Shift (δ, ppm) Range | Rationale |

| Carboxylic Acid C=O | 160 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| Pyrimidine C | 140 - 165 | Carbons within the aromatic pyrimidine ring appear in this region. |

| Chlorophenyl C | 125 - 140 | Carbons of the para-substituted chlorophenyl ring will show four distinct signals. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Same as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Spectral Width: A range of approximately 0 to 200 ppm.

-

C. 2D NMR Spectroscopy: Connecting the Dots

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons, particularly within the chlorophenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the chlorophenyl ring to the pyrimidine ring and the carboxylic acid group to the pyrimidine ring.

Caption: Key 2D NMR correlations for structural assembly.

II. Mass Spectrometry (MS): Weighing the Evidence

Expertise & Experience: Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, which is a fundamental piece of structural information.[2][3] High-resolution mass spectrometry (HRMS) is particularly powerful for determining the molecular formula with high confidence. The fragmentation pattern can also offer clues about the molecule's structure.

Anticipated Mass Spectrometry Data:

-

Molecular Ion Peak (M+): The molecular weight of 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid (C₁₁H₇ClN₂O₂) is 234.64 g/mol .[1] HRMS should confirm the elemental composition.

-

Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak.

-

Key Fragmentation Pathways:

-

Loss of CO₂ (44 Da) from the carboxylic acid group.

-

Loss of the chlorophenyl group.

-

Cleavage of the pyrimidine ring.[4]

-

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, likely to produce a strong protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Electron ionization (EI) can also be used to induce more fragmentation.[3]

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is essential for accurate mass measurement.

-

Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the most probable elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.

III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5] For 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid, FT-IR will confirm the presence of the carboxylic acid and the aromatic rings.

Anticipated FT-IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) Range | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp |

| C=O Stretch (Carboxylic Acid) | 1680-1720 | Strong, sharp |

| C=N and C=C Stretch (Aromatic) | 1450-1600 | Multiple bands |

| C-Cl Stretch | 1000-1100 | Moderate |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Setup: A standard FT-IR spectrometer.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups. The very broad O-H stretch and the strong C=O stretch are definitive indicators of a carboxylic acid.[5][6]

IV. Single-Crystal X-ray Diffraction: The Definitive Answer

Expertise & Experience: While spectroscopic methods provide compelling evidence, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination.[7] It provides the precise three-dimensional coordinates of every atom in the crystal lattice, confirming connectivity, stereochemistry, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step. High-quality single crystals can be grown by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A variety of solvents and solvent mixtures should be screened.[8]

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The atomic positions are then refined to obtain the final, highly accurate molecular structure.

The resulting crystal structure will provide bond lengths, bond angles, and torsion angles, offering a complete and definitive picture of 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid.

Conclusion: An Integrated and Self-Validating Approach

The structure elucidation of 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid is achieved through a multi-faceted and self-validating approach. The initial hypotheses generated from NMR, MS, and FT-IR are rigorously tested and ultimately confirmed by the unequivocal results of single-crystal X-ray diffraction. This comprehensive strategy ensures the scientific integrity of the structural assignment, providing a solid foundation for any future research and development involving this promising molecule.

References

-

Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2014). Molecules, 19(10), 16874–16887. [Link]

-

Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. (2014). National Institutes of Health. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. (2012). International Journal of ChemTech Research, 4(3), 834-841. [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). ResearchGate. [Link]

-

Single crystal X-ray diffraction of compound 4b. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

IR: carboxylic acids. (n.d.). University of Calgary. Retrieved January 18, 2026, from [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules, 27(15), 5035. [Link]

-

Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023). ACS Earth and Space Chemistry, 7(12), 2530–2539. [Link]

-

Pyrimidine Derivative: X-ray crystallographic investigation, Hirshfeld surface analysis, Molecular Docking and biological study. (n.d.). Medimops. Retrieved January 18, 2026, from [Link]

-

Fourier Transform infrared (FT-IR) spectra of carboxylic acids. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis, 2002(05), 720-722. [Link]

-

4-(2-Chlorophenyl)-2-keto-6-methyl-3,4-dihydro-1H-pyrimidine-5-carboxylic acid methyl ester - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 18, 2026, from [Link]

-

(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. [Link]

-

Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. (1965). Journal of the American Chemical Society, 87(9), 2059–2065. [Link]

-

Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. (2021). Molecules, 26(23), 7215. [Link]

-

Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Synthesis and Crystal Structure of 2-(4-Chlorophenyl)-5-Ethyl-1,3-Dioxane-5-Carboxylic Acid. (2014). Asian Journal of Chemistry, 26(19), 6401-6403. [Link]

-

2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. (2021). National Institutes of Health. [Link]

-

Crystal structure of pyrimidine-2,5-dicarboxylic acid 1.5 hydrate, C12H14N4O11. (2017). ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. article.sapub.org [article.sapub.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 2-(4-Chlorophenyl)pyrimidine-5-carboxylic Acid: Synthesis, Properties, and Applications

Overview and Significance

2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid is an aromatic heterocyclic compound that has garnered significant attention within the medicinal chemistry and drug development sectors.[1] Its structure, featuring a pyrimidine core substituted with a 4-chlorophenyl group and a carboxylic acid moiety, makes it a valuable scaffold for creating novel therapeutic agents. The pyrimidine ring is a critical component of DNA and RNA, and its derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]

The strategic placement of the 4-chlorophenyl group enhances the molecule's lipophilicity, which can influence its interaction with biological targets and improve pharmacokinetic profiles.[1] This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, synthetic methodologies, characterization, and its established role as a versatile building block in pharmaceutical research.

Core Physicochemical Properties

A precise understanding of the compound's molecular and physical properties is fundamental for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClN₂O₂ | [1] |

| Molecular Weight | 234.64 g/mol | [1] |

| CAS Number | 878691-37-3 | [1] |

| IUPAC Name | 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid | [1] |

| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)Cl | [1] |

| LogP | 2.8 | [1] |

| Appearance | Solid (form may vary) | N/A |

Synthesis and Methodologies

The synthesis of 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid and its derivatives is a well-documented area, with established protocols that allow for efficient production. Modern approaches prioritize high yields and scalability, making the scaffold readily accessible for further derivatization and biological screening.[1]

General Synthetic Strategy: Cyclization and Condensation

The most common synthetic routes involve the construction of the pyrimidine ring through a cyclization reaction. This typically involves the reaction of an amidine salt with a suitable three-carbon precursor, such as a β-dicarbonyl compound or its equivalent.[1][3][4]

Caption: General synthetic workflow for 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid.

Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

The following protocol is adapted from a general, high-yield procedure for synthesizing 2-substituted pyrimidine-5-carboxylic esters, which are direct precursors to the target carboxylic acid.[3]

Objective: To synthesize the ester precursor via condensation of an amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.

Materials:

-

4-Chlorobenzamidine hydrochloride

-

Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add 4-chlorobenzamidine hydrochloride (1.0 equivalent).

-

Solvent Addition: Add anhydrous DMF to dissolve the amidinium salt.

-

Reagent Addition: Add the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.1 equivalents) to the solution portion-wise at room temperature. The use of this specific salt is crucial as it provides the three-carbon backbone required for the pyrimidine ring and is designed to prevent substitution at the 4-position of the ring.[3]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by pouring the mixture into ice-water. This precipitates the crude ester product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure pyrimidine-5-carboxylic ester.

-

Hydrolysis (Saponification): The resulting ester is then hydrolyzed to the final carboxylic acid product by heating with an aqueous base (e.g., NaOH or KOH), followed by acidification with an acid (e.g., HCl) to precipitate the 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid.

Structural Characterization

Confirming the identity and purity of the synthesized compound is paramount. This is achieved through a combination of advanced spectroscopic techniques.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons on the chlorophenyl ring and the pyrimidine ring. The carboxylic acid proton will typically appear as a broad singlet far downfield.

-

¹³C NMR: Will display distinct signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid and the carbons of the two aromatic rings.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of specific functional groups. A very broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong C=O stretching band will appear around 1700 cm⁻¹.[5]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the mass spectrum, serving as a definitive marker for the presence of a chlorine atom.

Applications in Drug Discovery and Development

The title compound is primarily used as a scaffold in medicinal chemistry to develop new drugs with improved efficacy and safety profiles.[1][6]

Structure-Activity Relationship (SAR) Insights

The biological activity of this scaffold can be finely tuned by modifying its substituents. Comparing 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid with its structural analogs provides critical insights into structure-activity relationships.

| Compound Name | Substituent(s) | LogP | Key Biological Activity | Applications |

| 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid | 4-Cl, 5-COOH | 2.8 | Anti-inflammatory, anticancer | Drug intermediates, agrochemicals[1] |

| 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid | 4-F, 5-COOH | 2.1 | Antimicrobial, enzyme inhibition | Lower metabolic stability due to reduced lipophilicity[1] |

| 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid | 4-OH, 5-COOH | N/A | Targeting hydrophilic binding sites | Improved solubility but may have reduced stability[1] |

| 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | 2-CF₃, 4-Cl, 5-COOH | N/A | Enhanced metabolic resistance | Preferred for agents requiring a prolonged half-life[1] |

| LogP values are estimates and can vary based on the calculation method. |

Conceptual Mechanism of Action

The therapeutic effects of pyrimidine derivatives often stem from their ability to bind to and modulate the activity of specific biological targets, such as enzymes (e.g., kinases) or receptors.[1] The compound can act as a competitive inhibitor, blocking the active site and disrupting a signaling pathway implicated in a disease state.

Caption: Conceptual model of enzyme inhibition by a pyrimidine-based drug.

Conclusion

2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid is a foundational molecule in modern chemical and pharmaceutical science. Its well-defined physicochemical properties, accessible synthetic routes, and proven biological potential make it an invaluable starting point for the rational design of new therapeutic agents.[1] The versatility of the pyrimidine scaffold, combined with the influential electronic and steric properties of the chlorophenyl group, ensures its continued relevance in the development of drugs targeting a wide spectrum of diseases.[2]

References

-

Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. PubChem. [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Organic Chemistry Portal. [Link]

-

4-(2-Chlorophenyl)-2-keto-6-methyl-3,4-dihydro-1H-pyrimidine-5-carboxylic acid methyl ester - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

-

2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide. PubChem. [Link]

-

Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. MDPI. [Link]

-

Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. [Link]

-

Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. National Center for Biotechnology Information. [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. PubMed. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 4. Pyrimidine synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

Solubility Profile of 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid: A Physicochemical and Methodological Analysis

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key building block for a variety of potential therapeutic agents.[1] Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, paramount among which is its solubility. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. In the absence of extensive published quantitative data, this document emphasizes the predictive analysis of solubility based on molecular structure and delineates a rigorous, validated experimental protocol for its determination. This guide is intended for researchers, medicinal chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility to advance their research and development efforts.

Introduction: The Centrality of Solubility

The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is paved with physicochemical challenges. Solubility—the ability of a compound to dissolve in a solvent to form a homogeneous solution—is a critical determinant of a drug's manufacturability, formulation, and, ultimately, its bioavailability and efficacy. For 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid (Figure 1), understanding its solubility profile is not merely an academic exercise; it is a prerequisite for its synthesis, purification, formulation, and administration.[1]

Figure 1: Chemical Structure of 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid

This molecule's architecture, featuring a polar pyrimidine-carboxylic acid core and a nonpolar 4-chlorophenyl substituent, creates a complex solubility profile that necessitates a nuanced, solvent-by-solvent evaluation.

Physicochemical Profile and Predicted Solubility Behavior

A molecule's solubility is dictated by the interplay of its intrinsic properties and the characteristics of the solvent. The key functional groups of 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid each contribute to its overall behavior.

-

Carboxylic Acid Group (-COOH): This is the primary polar, protic functional group. It is a strong hydrogen bond donor and acceptor. Its acidity (pKa) allows for a dramatic increase in aqueous solubility at pH values above its pKa through deprotonation to form a highly polar carboxylate salt.[3] This makes the compound soluble in basic aqueous solutions like 5% sodium hydroxide and 5% sodium bicarbonate.[4]

-

Pyrimidine Ring: This heterocyclic core contains two nitrogen atoms, which are hydrogen bond acceptors. It contributes to the molecule's polarity.

-

4-Chlorophenyl Group: This substituent is bulky, nonpolar, and lipophilic. It significantly increases the molecule's overall hydrophobicity compared to a simpler analogue like pyrimidine-4-carboxylic acid, thereby decreasing its solubility in water but increasing its affinity for nonpolar organic solvents.

Based on this structural analysis, a qualitative prediction of solubility in common organic solvents can be established. For context, a related compound, pyrimidine-4-carboxylic acid, is reported to have solubilities of approximately 20 mg/mL in DMSO, 2 mg/mL in dimethylformamide (DMF), and 0.25 mg/mL in ethanol.[5] We can anticipate that the addition of the lipophilic 4-chlorophenyl group will likely decrease solubility in highly polar solvents like ethanol but may enhance it in solvents with moderate polarity or those that can effectively solvate the phenyl ring.

Table 1: Predicted Qualitative Solubility of 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents are strong hydrogen bond acceptors and have high dielectric constants, effectively solvating the polar pyrimidine and carboxylic acid moieties. DMSO is often an excellent solvent for such compounds.[5] |

| Polar Protic | Methanol, Ethanol | Moderate to Low | Alcohols can act as both H-bond donors and acceptors. However, the bulky, nonpolar chlorophenyl group will likely limit solubility compared to more polar compounds. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to Low | These solvents are moderate polarity hydrogen bond acceptors but lack donor capabilities, limiting their interaction with the carboxylic acid group. |

| Ketones | Acetone, 2-Butanone | Moderate | Ketones are polar aprotic and can accept hydrogen bonds, suggesting they may be effective solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low | While capable of dissolving the chlorophenyl portion, these solvents are poor at solvating the highly polar carboxylic acid and pyrimidine groups. |

| Nonpolar | Hexane, Toluene | Very Low / Insoluble | The significant polarity imparted by the carboxylic acid and pyrimidine ring makes dissolution in nonpolar solvents highly unfavorable. |

Gold-Standard Protocol: Thermodynamic Solubility Determination

To move from prediction to quantification, a robust experimental method is essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility, providing the most accurate and reliable data for drug development.[6][7] The following protocol is a self-validating system designed for accuracy and reproducibility.

Causality Behind Experimental Design

The core principle is to allow a surplus of the solid compound to equilibrate with the solvent at a controlled temperature until the solution is saturated.[7] By measuring the concentration of the compound in the liquid phase, we determine its maximum solubility under those conditions. Using High-Performance Liquid Chromatography (HPLC) for quantification is critical; unlike UV spectroscopy, it can separate the analyte from any impurities or degradants, ensuring the measured concentration is only that of the intact compound.[8]

Mandatory Visualization: Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid (ensure high purity, >98%)

-

HPLC-grade organic solvents (DMSO, DMF, Ethanol, THF, Acetonitrile, etc.)

-

2 mL glass vials with screw caps and PTFE septa

-

Calibrated analytical balance

-

Calibrated positive displacement pipettes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Volumetric flasks and pipettes for standard and sample preparation

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of solid 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid to a 2 mL glass vial. "Excess" is critical; a good starting point is ~10 mg. The goal is to have undissolved solid remaining at the end of the experiment.

-

Solvent Addition: Accurately dispense 1.0 mL of the desired organic solvent into the vial.

-

Equilibration: Securely cap the vial. Place it in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and moderate agitation (e.g., 250 rpm). Allow the slurry to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for sparingly soluble compounds.[7]

-

Phase Separation: After equilibration, remove the vial and allow the contents to settle for 30 minutes. To ensure complete removal of solids, centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes.

-

Sample Collection: Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant. Crucially, perform this step using a syringe fitted with a 0.22 µm syringe filter to remove any remaining microscopic particulates. This is a key self-validating step to prevent falsely high results.

-

Dilution: Immediately dilute the collected sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve. A series of dilutions may be necessary.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid to ensure the carboxylic acid is protonated) is a typical starting point.

-

Calculation: Calculate the concentration of the original supernatant by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Conclusion